molecular formula C18H20N2O5S B2562005 (3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone CAS No. 1171766-64-5

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

Cat. No. B2562005
CAS RN: 1171766-64-5
M. Wt: 376.43
InChI Key: RFOHFBRDIFNWJF-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its ability to interact with biological systems and has been studied extensively for its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Therapeutic Agent Properties

Compounds structurally related to "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone" have been investigated for their therapeutic properties. For example, derivatives of dihydroquinoline and furan, similar in structure to the compound , exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These findings suggest a potential for the compound to be explored within these contexts for its therapeutic efficacy (Bonilla-Castañeda et al., 2022).

Antimicrobial Activity

Molecular docking studies of novel synthesized pyrazole derivatives, incorporating furan and morpholine groups, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential application in developing new antimicrobial agents, particularly in addressing bacterial resistance issues (Khumar et al., 2018).

Chemical Synthesis and Modification

Research into chemical synthesis and modification of similar compounds has revealed versatile approaches to creating new pharmacologically active molecules. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones showcases methodologies for introducing pharmacophoric substituents, which may be applied to the compound of interest to derive new entities with potential pharmacological applications (Kandinska et al., 2006).

Advanced Material Synthesis

The compound's structural features suggest its utility in advanced material synthesis, such as the preparation of gold nanoparticles. Compounds with morpholine groups have been used as reducing agents in the synthesis of gold nanoparticles, indicating potential applications in nanotechnology and material science for similar compounds (Roy et al., 2008).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-18(19-8-7-14-3-1-2-4-15(14)13-19)16-5-6-17(25-16)26(22,23)20-9-11-24-12-10-20/h1-6H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHFBRDIFNWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

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